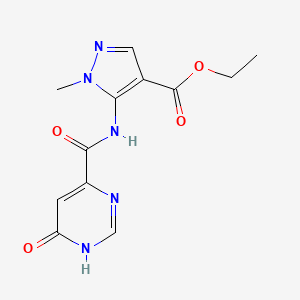

ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.267. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

In terms of mode of action, if “ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate” does indeed interact with protein kinases, it might do so by binding to the active site of these enzymes, thereby inhibiting their activity and affecting downstream cellular processes .

The biochemical pathways affected by “this compound” would depend on its specific targets. If protein kinases are indeed the targets, then multiple signaling pathways could be affected, given the central role of these enzymes in cellular signaling .

Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is administered. Unfortunately, without specific studies on this compound, it’s difficult to provide detailed information.

The result of the action of “this compound” would be determined by its mode of action and the biochemical pathways it affects. If it inhibits protein kinases, it could potentially alter cell growth, differentiation, and migration .

生物活性

Ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 197.21 g/mol

- CAS Number : 88398-78-1

1. Antiviral Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit antiviral properties. For instance, compounds with a similar structure showed significant inhibition against neuraminidase (NA), an enzyme critical for the replication of influenza viruses. In particular, derivatives containing the pyrazole moiety were found to inhibit NA with varying degrees of effectiveness, suggesting that structural modifications can enhance antiviral activity .

2. Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including the compound , possess anti-inflammatory effects. In vitro assays have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, some compounds demonstrated IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to this compound were tested against various bacterial strains and exhibited promising results, indicating potential as antimicrobial agents .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, one derivative exhibited significant inhibition of both COX-1 and COX-2 enzymes, demonstrating its potential as an anti-inflammatory agent . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazole ring could enhance biological activity.

Case Study 2: Antiviral Screening

In another study focusing on antiviral properties, a series of pyrazole derivatives were screened for their ability to inhibit influenza virus replication. One compound showed an inhibition rate higher than 50%, highlighting the importance of structural features in enhancing antiviral efficacy .

Research Findings Summary Table

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C12H13N5O4

- Molecular Weight : 291.267 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the hydroxypyrimidine moiety enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit promising anticancer properties. Ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its ability to inhibit cancer cell proliferation:

- Mechanism of Action : The compound may exert its anticancer effects by interacting with protein kinases, crucial regulators in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes that lead to tumor growth and metastasis .

- Case Studies : In vitro studies have demonstrated that derivatives of pyrazole can significantly reduce the viability of various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential activity against a range of microbial pathogens:

- Antibacterial Activity : Preliminary evaluations indicate that derivatives similar to this compound exhibit effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Activity : The compound has also shown effectiveness against fungal strains like Candida albicans, making it a candidate for further research in antifungal therapies .

Research Findings and Insights

A comprehensive review of literature reveals several key insights into the applications of this compound:

化学反応の分析

2.1. Pyrazole Ring Formation

The pyrazole ring synthesis involves a cyclocondensation reaction between hydrazine derivatives and enones. The mechanism includes:

-

Nucleophilic attack : The hydrazine’s nitrogen attacks the β-carbon of the enone.

-

Intermediate formation : A β-enaminone intermediate forms, which undergoes cyclization to form a pyrazoline ring.

Scheme 1 : Simplified mechanism for pyrazole formation using hydrazines and enones.

2.2. Carboxamido Linkage Formation

The amide bond between the pyrazole and pyrimidine moieties is formed via coupling reactions , such as:

-

Acid chloride coupling : Activation of the carboxylic acid group (e.g., via ClCOCOOH) followed by amide bond formation.

-

Hydroxypyrimidine reactivity : The hydroxyl group on the pyrimidine ring may participate in hydrogen bonding, stabilizing intermediates during coupling.

2.3. Tautomerism and Stability

The hydroxypyrimidine moiety can exhibit tautomerism , which may influence:

-

Hydrogen bonding : Affects solubility and reactivity.

-

Stability : Modulates thermal and chemical stability under reaction conditions.

3.1. Functional Group Reactivity

-

Amide bond : Susceptible to hydrolysis under acidic/basic conditions, potentially leading to degradation.

-

Carboxylate ester : Hydrolyzes to carboxylic acid under alkaline conditions.

-

Pyrazole ring : Electrophilic sites (e.g., C3/C5) may undergo substitution reactions.

3.2. Analytical Data

Table 2: Key Analytical Properties

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₆O₄ (derived from pyrazole and pyrimidine moieties) |

| Molecular Weight | ~280 g/mol (estimated) |

| Hydrogen Bonding | Donors: 2 (amide NH); Acceptors: 5 (amide O, pyrimidine O) |

Research Gaps and Future Studies

-

Regioselectivity control : Further optimization of synthesis conditions to improve yields and purity .

-

Biological screening : Systematic evaluation of enzyme inhibition (e.g., IC₅₀ values) and antimicrobial activity .

-

Stability studies : Detailed investigations into hydrolytic and thermal stability profiles.

This compound exemplifies the interplay between heterocyclic chemistry and medicinal applications, with synthesis and reactivity studies offering pathways for further exploration.

特性

IUPAC Name |

ethyl 1-methyl-5-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-3-21-12(20)7-5-15-17(2)10(7)16-11(19)8-4-9(18)14-6-13-8/h4-6H,3H2,1-2H3,(H,16,19)(H,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMHUXABMUXQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。